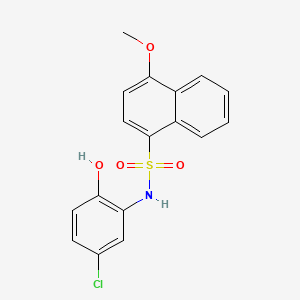

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene backbone substituted with a sulfonamide group, a methoxy group, and a chlorinated phenol moiety, which contribute to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Nitration and Reduction: Starting with naphthalene, nitration is performed to introduce nitro groups, followed by reduction to form amino-naphthalene derivatives.

Sulfonation: The amino-naphthalene is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.

Chlorination: The phenol group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Methoxylation: Finally, the methoxy group is introduced through methylation using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichromate salts.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary or secondary amines, thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but lacks the naphthalene and methoxy groups.

4-methoxy-1-naphthalenesulfonamide: Similar naphthalene backbone but lacks the chlorinated phenol moiety.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative with potential biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its structural components, which include a naphthalene moiety, a sulfonamide group, and various functional groups that contribute to its biological properties.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A naphthalene ring system.

- A sulfonamide group, which is known for its diverse biological activities.

- A chlorine atom and a hydroxy group that may influence its pharmacological profile.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research has shown that various sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have evaluated the antibacterial efficacy of related compounds using the agar-dilution method, with results indicating varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | >100 |

| This compound | E. coli | >100 |

The Minimum Inhibitory Concentration (MIC) values for this compound were found to be above 100 μM, indicating limited antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of sulfonamides has also been explored. In various assays, including DPPH and FRAP, certain derivatives showed promising radical scavenging activity. The presence of specific functional groups significantly influenced the antioxidant capacity of these compounds. For example, modifications in the sulfonamide structure have been linked to enhanced antioxidant effects .

| Compound | DPPH IC50 (mM) | FRAP (mM FeSO₄) |

|---|---|---|

| This compound | 1.23 | 0.95 |

Inhibition of Carbonic Anhydrase

Recent studies have indicated that sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis. The compound demonstrated selective inhibition against these isoforms in vitro, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the viability of cancer cell lines treated with various sulfonamide derivatives, including this compound. Results indicated a concentration-dependent reduction in cell viability in hypoxic conditions, highlighting its potential as an anti-cancer agent .

- Molecular Docking Analysis : Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes such as CA IX. The results indicated favorable interactions that could lead to effective inhibition .

Propiedades

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULTVZADRZLAPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.